molecular formula C15H17NO4 B1438616 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate CAS No. 338760-26-2

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Cat. No. B1438616
CAS RN: 338760-26-2
M. Wt: 275.3 g/mol
InChI Key: VOWZQOSRBMJMJM-UHFFFAOYSA-N
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Description

“1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate” is a chemical compound with the CAS Number: 338760-26-2 . It has a molecular weight of 275.3 and its IUPAC name is 1-tert-butyl 3-methyl 1H-indole-1,3-dicarboxylate . The compound is stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-11(13(17)19-4)10-7-5-6-8-12(10)16/h5-9H,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Its Log Po/w values range from 2.05 to 3.27, indicating its lipophilicity . The compound is soluble, with a solubility ranging from 0.0277 mg/ml to 0.102 mg/ml .

Scientific Research Applications

Synthesis of Complex Organic Compounds

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate is involved in the synthesis of complex organic compounds. For instance, a study reports the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. These compounds are derivatives of the bis-indole alkaloid topsentin, although they showed limited anticancer activity against human tumor cell lines (Carbone et al., 2013).

Catalysis in Chemical Reactions

The compound plays a role in catalysis, particularly in the oxidation of alcohols. A study demonstrated that in the presence of copper(I) chloride, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acted as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, converting them into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Synthesis of Heterocyclic Compounds

Another application is in the synthesis of heterocyclic compounds. For example, N-substituted 2-bromo-1H-indole-3-carboxaldehydes were converted into various gamma-carboline derivatives with an additional ring fused across the 4- and 5-positions, using palladium-catalyzed intramolecular annulations. This process demonstrates the versatility of the compound in creating complex heterocyclic structures (Zhang & Larock, 2003).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate are synthesized for potential use as drugs. A recent study describes an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates, which are important in the preparation of indole derivatives used in drug development (Akbari & Faryabi, 2023).

Development of Anticancer Agents

The compound is also used in the development of anticancer agents. A study reports the synthesis of N-Arylated Indole-3-Substituted-2-Benzimidazoles, showing potential as anticancer agents. These compounds were synthesized through N-arylation followed by condensation-oxidation protocol (Anwar et al., 2023).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

While specific future directions for this compound are not available in the retrieved data, it’s worth noting that indole derivatives are prevalent in many natural products and pharmaceuticals, suggesting potential areas of future research .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-11(13(17)19-4)10-7-5-6-8-12(10)16/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWZQOSRBMJMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652374
Record name 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

CAS RN

338760-26-2
Record name 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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